molecular formula C8H8ClNO2 B14582231 4-(Chloromethyl)-2-methylpyridine-3-carboxylic acid CAS No. 61384-14-3

4-(Chloromethyl)-2-methylpyridine-3-carboxylic acid

Cat. No.: B14582231
CAS No.: 61384-14-3
M. Wt: 185.61 g/mol
InChI Key: MYSDGZFUGJVWEH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methylpyridine-3-carboxylic acid typically involves the chloromethylation of 2-methylpyridine-3-carboxylic acid. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the pyridine ring then attack the electrophilic carbon, followed by rearomatization of the ring.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of phase-transfer catalysts can improve the efficiency of the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Conversion of the carboxylic acid group to an alcohol.

Scientific Research Applications

4-(Chloromethyl)-2-methylpyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyridine derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine-3-carboxylic acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    4-Methylpyridine-3-carboxylic acid:

    4-(Bromomethyl)-2-methylpyridine-3-carboxylic acid: Similar structure but with a bromomethyl group, which can influence its reactivity and biological activity.

Uniqueness

4-(Chloromethyl)-2-methylpyridine-3-carboxylic acid is unique due to the presence of the chloromethyl group, which enhances its reactivity in substitution reactions and its potential as a building block in the synthesis of complex molecules. The combination of the chloromethyl, methyl, and carboxylic acid groups provides a versatile scaffold for various chemical transformations and applications.

Properties

CAS No.

61384-14-3

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

4-(chloromethyl)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H8ClNO2/c1-5-7(8(11)12)6(4-9)2-3-10-5/h2-3H,4H2,1H3,(H,11,12)

InChI Key

MYSDGZFUGJVWEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C(=O)O)CCl

Origin of Product

United States

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